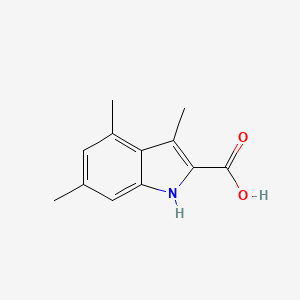

Acide 3,4,6-triméthyl-1H-indole-2-carboxylique

Vue d'ensemble

Description

3,4,6-trimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Applications De Recherche Scientifique

Antiviral Applications

One of the prominent applications of 3,4,6-trimethyl-1H-indole-2-carboxylic acid derivatives is in the inhibition of HIV-1 integrase. Integrase is crucial for the replication cycle of HIV, and inhibitors targeting this enzyme can effectively impair viral replication.

Case Studies:

- HIV-1 Integrase Inhibitors:

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid can significantly inhibit the strand transfer activity of HIV-1 integrase. For instance, a derivative exhibited an IC50 value of 0.13 μM, indicating strong inhibitory activity. Structural optimization revealed that modifications at specific positions on the indole core enhanced binding interactions with the integrase active site, leading to improved antiviral efficacy .

| Compound | IC50 Value (μM) | Modification |

|---|---|---|

| Compound 3 | 0.13 | Long branch at C3 |

| Compound 17a | 3.11 | Halogenated benzene at C6 |

The introduction of halogenated groups at strategic positions has been shown to improve π-stacking interactions with viral DNA, further enhancing the antiviral properties of these compounds .

Anticancer Applications

In addition to antiviral applications, 3,4,6-trimethyl-1H-indole-2-carboxylic acid derivatives have been explored for their anticancer activities.

Case Studies:

- Targeting Liver Cancer:

A series of novel derivatives were designed to target the 14-3-3η protein involved in liver cancer progression. One derivative, identified as compound C11, demonstrated superior inhibitory activity against several liver cancer cell lines, including those resistant to chemotherapy .

| Compound | Target | Activity |

|---|---|---|

| Compound C11 | 14-3-3η protein | High affinity; effective against liver cancer cell lines |

The ability to modulate key proteins involved in cancer signaling pathways indicates the therapeutic potential of these compounds in oncology .

Mechanistic Insights

The mechanism of action for these compounds often involves chelation with metal ions within enzyme active sites and interaction with nucleic acids through π–π stacking. For example, binding mode analyses have shown that the indole core and carboxyl groups effectively interact with Mg²⁺ ions in integrase, which is critical for its enzymatic function .

Binding Interactions:

- Integrase Active Site:

- Chelation with Mg²⁺ ions.

- Hydrophobic interactions with key residues (e.g., Tyr143).

Mécanisme D'action

Target of Action

Indole derivatives, in general, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to various biologically vital properties . These interactions can result in changes at the cellular level, contributing to their therapeutic effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and have extensive downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Méthodes De Préparation

The synthesis of 3,4,6-trimethyl-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield the desired indole product . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Des Réactions Chimiques

3,4,6-trimethyl-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

3,4,6-trimethyl-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as:

- 3,4,7-trimethyl-1H-indole-2-carboxylic acid

- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

- 4-methyl-1H-indole-2-carboxylic acid

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 3,4,6-trimethyl-1H-indole-2-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Activité Biologique

3,4,6-trimethyl-1H-indole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and therapeutic implications.

Overview of the Compound

3,4,6-trimethyl-1H-indole-2-carboxylic acid belongs to the indole family of compounds, which are known for their diverse biological activities. The structural features of this compound suggest potential interactions with various biological targets, including receptors involved in metabolic regulation and viral replication.

Thyroid Receptor Ligands

Research indicates that indole carboxylic acids, including 3,4,6-trimethyl-1H-indole-2-carboxylic acid, may act as thyroid receptor ligands. These compounds have been implicated in the treatment of several conditions such as obesity, hyperlipidemia, and thyroid diseases. They function by mimicking thyroid hormones and influencing metabolic processes without the adverse cardiac effects typically associated with thyroid hormone therapy .

Antiviral Activity

A study highlighted the antiviral properties of indole derivatives against HIV-1 integrase. The indole nucleus can chelate with magnesium ions within the active site of integrase, thereby inhibiting viral replication. Specifically, derivatives of indole-2-carboxylic acid demonstrated significant inhibitory effects on integrase activity with IC50 values ranging from 3.11 µM to 32.37 µM . This suggests that 3,4,6-trimethyl-1H-indole-2-carboxylic acid may also exhibit similar antiviral properties.

The mechanisms through which 3,4,6-trimethyl-1H-indole-2-carboxylic acid exerts its biological effects can be understood through its interaction with various biochemical pathways:

- Thyroid Hormone Mimetic Activity : By binding to thyroid hormone receptors, this compound can modulate metabolic pathways related to lipid metabolism and energy expenditure.

- Integrase Inhibition : The compound's ability to chelate metal ions and interact with viral DNA suggests a mechanism where it disrupts viral replication processes by inhibiting integrase activity .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

3,4,6-trimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-6-4-7(2)10-8(3)11(12(14)15)13-9(10)5-6/h4-5,13H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQQJQXOHCZKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C(NC2=C1)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368950-70-2 | |

| Record name | 3,4,6-trimethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.